6-bromo-4-methylpyridine-2-carbaldehyde
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Overview
Description
6-Bromo-4-methylpyridine-2-carbaldehyde is a chemical compound with the molecular formula C7H6BrNO It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 6th position, a methyl group at the 4th position, and an aldehyde group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-methylpyridine-2-carbaldehyde typically involves the bromination of 4-methylpyridine followed by formylation. One common method is the bromination of 4-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 6-bromo-4-methylpyridine is then subjected to formylation using a formylating agent like Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methylpyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4)
Major Products Formed
Oxidation: 6-Bromo-4-methylpyridine-2-carboxylic acid
Reduction: 6-Bromo-4-methylpyridine-2-methanol
Substitution: Various biaryl compounds depending on the boronic acid used
Scientific Research Applications
6-Bromo-4-methylpyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the development of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 6-bromo-4-methylpyridine-2-carbaldehyde depends on its specific applicationThe aldehyde group can form covalent bonds with nucleophilic residues in proteins, while the bromine and methyl groups can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-pyridinecarboxaldehyde
- 4-Bromo-2-methylpyridine
- 6-Methoxy-2-pyridinecarboxaldehyde
Uniqueness
6-Bromo-4-methylpyridine-2-carbaldehyde is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both a bromine atom and an aldehyde group on the pyridine ring allows for diverse chemical transformations and applications in various fields of research .
Properties
CAS No. |
1060804-71-8 |
---|---|
Molecular Formula |
C7H6BrNO |
Molecular Weight |
200 |
Purity |
95 |
Origin of Product |
United States |
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